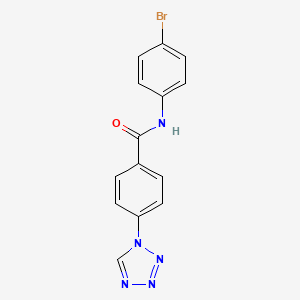

N-(4-bromophenyl)-4-(1H-tetrazol-1-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

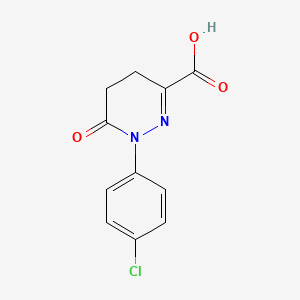

N-(4-bromophenyl)-4-(1H-tetrazol-1-yl)benzamide, also known as BPTB, is a chemical compound that belongs to the class of tetrazole-based compounds. It is a potent and selective inhibitor of the protein tyrosine phosphatase 1B (PTP1B), which plays a crucial role in regulating insulin signaling and glucose homeostasis. BPTB has gained significant attention in recent years due to its potential therapeutic applications in the treatment of type 2 diabetes and obesity.

Aplicaciones Científicas De Investigación

Coordination Networks and Optical Properties

Research by Liao et al. (2013) explored tetrazolate-based coordination networks, utilizing substituents of different sizes to influence the structures and non-linear optical (NLO) properties of these networks. Although N-(4-bromophenyl)-4-(1H-tetrazol-1-yl)benzamide itself was not directly studied, similar compounds with tetrazole groups were synthesized and analyzed for their potential in creating materials with significant SHG efficiencies, highlighting the role of substituents in modulating structural and optical features of coordination networks Liao et al., 2013.

Synthetic Methodologies and Characterization

Wang et al. (2008) focused on the synthesis of N-benzothiazol-2-yl-amides through a copper-catalyzed intramolecular cyclization process. This study underlines the versatility of incorporating bromophenyl groups into complex molecules under mild conditions, offering pathways to synthesize a variety of benzamide derivatives efficiently Wang et al., 2008.

Structural Insights and Molecular Interactions

Saeed et al. (2010) provided detailed spectroscopic characterization and crystal structure analysis of a closely related compound, N-{[(4-bromophenyl)amino]carbonothioyl}benzamide. The research detailed the crystallography, indicating significant intramolecular hydrogen bonding and discussing the mass fragmentation pattern, which is crucial for understanding the molecular structure and interactions Saeed et al., 2010.

Antipyrine-like Derivatives and DFT Calculations

A study by Saeed et al. (2020) synthesized antipyrine-like derivatives, providing insights into their structural characteristics, Hirshfeld surface analysis, and DFT calculations. These compounds, including bromo and chloro substituted benzamides, showcase the importance of hydrogen bonding and π-interactions in stabilizing molecular structures, with implications for the design of pharmaceuticals and materials Saeed et al., 2020.

Propiedades

IUPAC Name |

N-(4-bromophenyl)-4-(tetrazol-1-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrN5O/c15-11-3-5-12(6-4-11)17-14(21)10-1-7-13(8-2-10)20-9-16-18-19-20/h1-9H,(H,17,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSKHMSIEFYJEJF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)Br)N3C=NN=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.1 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49727264 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-ethyl-N-methylbutanamide](/img/structure/B2809755.png)

![[(2,3-Difluorophenyl)methyl][(1,5-dimethylpyrazol-4-yl)methyl]amine](/img/structure/B2809764.png)

![3-bromo-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide](/img/structure/B2809767.png)

![5-methyl-1-phenyl-N-(7-oxaspiro[3.5]nonan-1-yl)-1H-pyrazole-4-carboxamide](/img/structure/B2809771.png)

![N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2809773.png)

![4-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2809776.png)

![N'-[(Ethoxycarbonyl)oxy]-2-(pyridin-4-yl)ethanimidamide](/img/structure/B2809778.png)